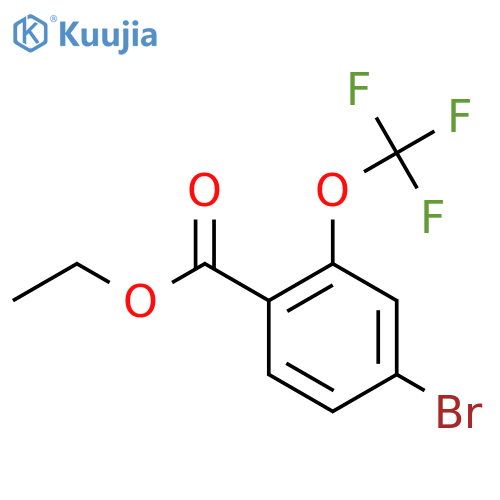

Cas no 1186195-27-6 (Ethyl 4-bromo-2-(trifluoromethoxy)benzoate)

1186195-27-6 structure

商品名:Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

- Ethyl4-bromo-2-(trifluoromethoxy)benzoate

- 5836AC

- STL554727

- BBL100933

- TF10670

- BC004379

- AX8158788

- 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOIC ACID ETHYL ESTER

- 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOIC ACID METHYL ESTER

- MFCD12546980

- 1186195-27-6

- CS-0083343

- CL9209

- AKOS005256443

- SCHEMBL22979068

- DTXSID20668222

- QDAATKCEXCYIPG-UHFFFAOYSA-N

- DS-13034

-

- MDL: MFCD12546980

- インチ: 1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3

- InChIKey: QDAATKCEXCYIPG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(=O)OCC)=C(C=1)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 311.961

- どういたいしつりょう: 311.961

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.626

- ふってん: 265.9°C at 760 mmHg

- フラッシュポイント: 114.6°C

- 屈折率: 1.486

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019099997-10g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 97% | 10g |

$426.42 | 2023-09-04 | |

| Fluorochem | 230730-250mg |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 95% | 250mg |

£11.00 | 2022-02-28 | |

| Fluorochem | 230730-5g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 95% | 5g |

£81.00 | 2022-02-28 | |

| 1PlusChem | 1P01EHF9-5g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 95% | 5g |

$199.00 | 2023-12-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0527-1g |

ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 95% | 1g |

¥1788.0 | 2024-04-25 | |

| Aaron | AR01EHNL-250mg |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 95% | 250mg |

$500.00 | 2025-02-12 | |

| abcr | AB450744-5g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate, 95%; . |

1186195-27-6 | 95% | 5g |

€286.10 | 2024-04-20 | |

| A2B Chem LLC | AX54581-1g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 95% | 1g |

$74.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153983-1g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 98% | 1g |

¥1230.00 | 2024-08-09 | |

| Ambeed | A374309-25g |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |

1186195-27-6 | 98% | 25g |

$405.0 | 2024-04-25 |

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1186195-27-6 (Ethyl 4-bromo-2-(trifluoromethoxy)benzoate) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1186195-27-6)Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

清らかである:99%

はかる:25g

価格 ($):364.0